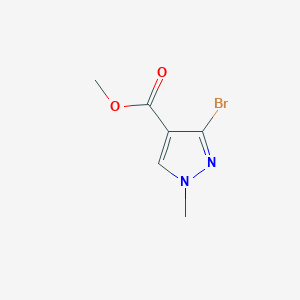![molecular formula C27H33N3O4 B10907324 2-{1-[4-(2-{[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl]amino}ethyl)-1-piperazinyl]ethylidene}-1H-indene-1,3(2H)-dione](/img/structure/B10907324.png)
2-{1-[4-(2-{[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl]amino}ethyl)-1-piperazinyl]ethylidene}-1H-indene-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 2-{1-[4-(2-{[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl]amino}ethyl)-1-piperazinyl]ethylidene}-1H-indene-1,3(2H)-dione is a complex organic molecule featuring multiple functional groups, including indene, piperazine, and cyclohexylidene moieties
準備方法
Synthetic Routes and Reaction Conditions
Initial Synthesis: The synthesis begins with the preparation of the indene-1,3(2H)-dione core. This can be achieved through a Friedel-Crafts acylation reaction involving indene and an appropriate acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Formation of the Piperazine Derivative: The next step involves the introduction of the piperazine ring. This can be done by reacting the intermediate with 1-(2-chloroethyl)piperazine under basic conditions to form the piperazine derivative.
Cyclohexylidene Introduction: The final step is the introduction of the 4,4-dimethyl-2,6-dioxocyclohexylidene group. This can be achieved through a condensation reaction with the appropriate cyclohexanone derivative in the presence of a base such as sodium ethoxide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indene and cyclohexylidene moieties. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can occur at the carbonyl groups, potentially converting them to alcohols. Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, allowing for the introduction of various substituents. Common reagents include alkyl halides and sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base such as potassium carbonate.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Introduction of alkyl or aryl groups on the piperazine ring.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a versatile intermediate.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Studies could focus on modifying the piperazine ring to enhance these activities.
Medicine
In medicinal chemistry, this compound could serve as a lead compound for the development of new drugs. Its structure suggests potential interactions with various biological targets, making it a candidate for drug discovery programs.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique structural features.
作用機序
The mechanism of action of this compound would depend on its specific application. In a biological context, it could interact with enzymes or receptors, potentially inhibiting or activating their functions. The indene and piperazine moieties suggest potential interactions with neurotransmitter receptors or enzymes involved in metabolic pathways.
類似化合物との比較
Similar Compounds
1-(4,4-Dimethyl-2,6-dioxocyclohexylidene)ethylamine: Similar in structure but lacks the piperazine and indene moieties.
2-{1-[4-(2-Aminoethyl)-1-piperazinyl]ethylidene}-1H-indene-1,3(2H)-dione: Similar but lacks the cyclohexylidene group.
Uniqueness
The uniqueness of 2-{1-[4-(2-{[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl]amino}ethyl)-1-piperazinyl]ethylidene}-1H-indene-1,3(2H)-dione lies in its combination of multiple functional groups, which allows for diverse chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
特性
分子式 |
C27H33N3O4 |
|---|---|
分子量 |
463.6 g/mol |
IUPAC名 |
2-[1-[4-[2-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]ethyl]piperazin-1-yl]ethylidene]indene-1,3-dione |
InChI |
InChI=1S/C27H33N3O4/c1-17(23-21(31)15-27(3,4)16-22(23)32)28-9-10-29-11-13-30(14-12-29)18(2)24-25(33)19-7-5-6-8-20(19)26(24)34/h5-8,31H,9-16H2,1-4H3 |
InChIキー |
ZYSQTGAIQYJUTO-UHFFFAOYSA-N |
正規SMILES |
CC(=NCCN1CCN(CC1)C(=C2C(=O)C3=CC=CC=C3C2=O)C)C4=C(CC(CC4=O)(C)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(4-bromo-5-methyl-1H-pyrazol-1-yl)-N-[1-(tetrahydrofuran-2-yl)ethyl]acetamide](/img/structure/B10907245.png)
![2,2,3,3-Tetrafluoropropyl 5-[(6-ethoxy-1,3-benzothiazol-2-yl)amino]-5-oxopentanoate](/img/structure/B10907247.png)
![2-[(3,6-dicyclopropyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-N-(prop-2-en-1-yl)hydrazinecarbothioamide](/img/structure/B10907256.png)

![4-{(2E)-2-[4-(diethylamino)benzylidene]hydrazinyl}-4-oxo-N-[4-(trifluoromethyl)phenyl]butanamide](/img/structure/B10907266.png)
![5-[(2E)-2-{[5-(4-methoxy-3-nitrophenyl)furan-2-yl]methylidene}hydrazinyl]-1H-tetrazole](/img/structure/B10907276.png)
![2-[(3,6-dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-N-(3-methylphenyl)hydrazinecarbothioamide](/img/structure/B10907278.png)
![ethyl (2E)-2-{[(2-chloro-4-nitrophenyl)carbonyl]amino}-3-(2,4-dichlorophenyl)prop-2-enoate](/img/structure/B10907290.png)

![3-[(2E)-2-(3,5-dibromo-2-methoxybenzylidene)hydrazinyl]-6-methyl-1,2,4-triazin-5(4H)-one](/img/structure/B10907304.png)
![N'-[(1Z,2E)-3-(4-bromophenyl)prop-2-en-1-ylidene]-2-(thiophen-2-yl)acetohydrazide](/img/structure/B10907314.png)
![1-benzyl-4-[(E)-2-(4-bromophenyl)ethenyl]pyridinium](/img/structure/B10907318.png)

![1-[(5-phenyl-2H-tetrazol-2-yl)methyl]-N-(2,3,5,6-tetrafluorophenyl)-1H-pyrazole-3-carboxamide](/img/structure/B10907321.png)